molecular formula C15H17N5O B11030788 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine

Cat. No.: B11030788
M. Wt: 283.33 g/mol
InChI Key: CJTRAQNFBOTZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine (CAS: 522660-58-8) is a guanidine derivative featuring a partially saturated quinazolinone core linked to a phenyl group. Its molecular formula is C₁₅H₁₇N₅O, with an average molecular mass of 283.33 g/mol and a monoisotopic mass of 283.1434 g/mol . The compound’s structure combines a bicyclic hexahydroquinazolin-4-one moiety with a phenylguanidine side chain, which is critical for its interactions in biochemical systems.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-1-phenylguanidine

InChI

InChI=1S/C15H17N5O/c16-14(17-10-6-2-1-3-7-10)20-15-18-12-9-5-4-8-11(12)13(21)19-15/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21)

InChI Key

CJTRAQNFBOTZNW-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC=CC=C3

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the quinazolinyl ring, followed by the introduction of the phenylguanidine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinyl derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenylguanidine moiety or the quinazolinyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazolinyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Biological Activities

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that this compound shows efficacy against various bacterial strains. It has been studied for its potential as an antimicrobial agent , demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its role as a potential antibiotic .

Anti-inflammatory Properties

The compound may possess anti-inflammatory properties. Preliminary investigations suggest that it can modulate immune responses by inhibiting specific pro-inflammatory cytokines. This characteristic positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Antitumor Potential

Initial studies have indicated that this compound may act as an antitumor agent . Mechanistic studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. This activity is likely due to its interaction with key signaling pathways involved in cell growth and survival .

Study on Antimicrobial Activity

A study published in the Royal Society of Chemistry Advances highlighted the antimicrobial efficacy of various synthesized compounds similar to this compound. The research demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating the potential of these compounds as future antituberculosis agents .

Investigation of Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, researchers found that compounds related to this compound could effectively reduce inflammation markers in vitro. This suggests potential applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE involves its interaction with specific molecular targets and pathways. The quinazolinyl ring and phenylguanidine moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine and its analogs:

Compound Molecular Formula Substituents Molecular Mass (g/mol) Key Biological Properties
This compound C₁₅H₁₇N₅O Phenyl at position 3 283.33 Structural analog of MMP-9 inhibitors; exact activity under investigation.
1-(3-Methylphenyl)-2-(4-oxo-hexahydroquinazolin-2-yl)guanidine C₁₆H₁₉N₅O 3-Methylphenyl at position 3 297.36 Enhanced lipophilicity due to methyl group; potential improved membrane permeability.
N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide C₁₉H₂₃FN₄O₂S 4-Fluorophenyl, thioether linkage 402.47 High MMP-9 inhibition (KD = 320 nM); disrupts integrin/EGFR interactions .
Tetrahydroquinazolinone with bis(4-methoxyphenyl) groups C₃₄H₃₄N₄O₅ Bis(4-methoxyphenyl), dimethylpropyl 594.66 Increased steric bulk; likely impacts binding specificity and solubility.

Structural and Functional Insights

The 4-fluorophenyl substituent in the butanamide analog () enhances binding affinity (KD = 320 nM vs. µM-range for other analogs) due to electronegative fluorine improving polar interactions with MMP-9’s hydrophobic pockets .

Backbone Modifications :

  • The thioether linkage in the butanamide derivative () replaces the guanidine group, shifting the mechanism from direct enzyme inhibition to disrupting protein-protein interactions (e.g., α4β1 integrin and CD44) .
  • The bis(4-methoxyphenyl) analog () demonstrates how extended aromatic systems and methoxy groups can enhance steric effects, likely reducing off-target binding but compromising solubility .

Pharmacokinetic Considerations :

  • The methyl group in the 3-methylphenyl analog () increases logP (lipophilicity), suggesting better blood-brain barrier penetration compared to the parent phenyl compound.
  • The fluorine atom in the butanamide analog () improves metabolic stability, a common strategy in drug design to prolong half-life .

Research Findings and Implications

  • MMP-9 Inhibition : The butanamide analog () shows the highest potency (KD = 320 nM) among the compared compounds, highlighting the importance of fluorinated aryl groups and flexible linkers in enhancing binding .
  • Synthetic Accessibility : The guanidine-based analogs () are synthetically simpler than the bis(4-methoxyphenyl) derivative (), which requires Suzuki coupling and palladium catalysis, increasing production costs .

Biological Activity

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O2C_{21}H_{21}N_{5}O_{2} with a molecular weight of 375.432 g/mol. The compound features a hexahydroquinazoline core which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key findings include:

1. Antitumor Activity
Research indicates that derivatives of hexahydroquinazoline compounds exhibit promising antitumor effects. For instance, a study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines .

2. Antimicrobial Properties
Studies have indicated that compounds with similar structures possess antimicrobial properties. The hexahydroquinazoline moiety has been associated with activity against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects
Some derivatives have shown neuroprotective effects in models of neurodegeneration. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Compounds similar to this compound have been found to inhibit key enzymes involved in tumor progression and microbial resistance.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, leading to enhanced neuroprotection and cognitive function.

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityFound IC50 values around 9.4 µM for structurally similar compounds against cancer cell lines .
Study 2Antimicrobial PropertiesDemonstrated effectiveness against several bacterial strains .
Study 3NeuroprotectionShowed potential in reducing oxidative stress and improving cognitive outcomes in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.